molecular formula C8H8N4O2 B1431406 3-[(3-Nitro-2-pyridinyl)amino]propanenitrile CAS No. 223377-06-8

3-[(3-Nitro-2-pyridinyl)amino]propanenitrile

Cat. No.: B1431406
CAS No.: 223377-06-8
M. Wt: 192.17 g/mol
InChI Key: KMGWUGWAZWGZOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of 3-[(3-Nitro-2-pyridinyl)amino]propanenitrile emerges from the rich historical tradition of nitrile chemistry that began with the pioneering work of Carl Wilhelm Scheele in 1782, who first synthesized hydrogen cyanide, the foundational member of the nitrile family. The systematic exploration of nitrile compounds advanced significantly through the contributions of Théophile-Jules Pelouze, who synthesized propionitrile in 1834, establishing fundamental understanding of the nitrile functional group as an ether of propionic alcohol and hydrocyanic acid. Hermann Fehling's subsequent work in 1844, involving the synthesis of benzonitrile through heating ammonium benzoate, provided the first method yielding sufficient quantities for comprehensive chemical research and established the nomenclature that defines this compound class.

The specific compound this compound, catalogued under Chemical Abstracts Service number 223377-06-8, represents a modern evolution of these early nitrile synthesis principles. The compound's development reflects the convergence of pyridine chemistry with nitro group modifications, creating a molecular architecture that combines the electron-withdrawing effects of both nitro and nitrile functionalities within a single heterocyclic framework. Current synthetic approaches to this compound involve sophisticated nucleophilic substitution reactions, particularly the reaction of 3-nitro-2-chloropyridine with aminopropanenitrile in the presence of bases such as potassium carbonate, conducted in polar aprotic solvents like dimethylformamide.

The systematic study of related nitro-pyridine compounds has historical precedent in patent literature, particularly in processes for preparing nitro-aminopyridine derivatives. Historical synthetic methodologies, such as those described for 2-nitro-3-aminopyridine preparation, demonstrate the evolution of nitration techniques applied to pyridine substrates, involving controlled nitric acid treatment in the presence of sulfuric acid at temperatures ranging from 50 to 70 degrees Celsius. These foundational methodologies inform contemporary approaches to synthesizing complex nitro-pyridine derivatives like this compound.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its unique structural features that enable diverse chemical transformations and applications. The compound's molecular architecture, featuring a pyridine ring substituted with a nitro group at the 3-position and an amino-linked propanenitrile chain at the 2-position, creates multiple reactive sites for chemical modification. This structural diversity positions the compound as a valuable synthetic intermediate in the preparation of more complex heterocyclic systems and pharmaceutical compounds.

The nitro functional group within the compound provides significant synthetic utility through its capacity for reduction reactions, potentially yielding amino derivatives that serve as precursors to various heterocyclic compounds. The electron-withdrawing nature of the nitro group influences the electronic properties of the pyridine ring, affecting reactivity patterns and enabling selective functionalization at specific positions. Simultaneously, the nitrile group offers opportunities for conversion to various functional groups, including aldehydes, ketones, and carboxylic acids through well-established chemical transformations such as the Nef reaction.

The propanenitrile chain extending from the amino linker represents a particularly important structural feature, as nitrile-containing compounds serve as crucial building blocks in medicinal chemistry. The three-carbon chain provides appropriate spatial separation between the pyridine ring system and the nitrile functionality, potentially influencing binding interactions with biological targets. This spatial arrangement is significant for drug design applications, where precise molecular geometry often determines biological activity and selectivity.

Property Value Reference
Molecular Formula C8H8N4O2
Molecular Weight 192.18 g/mol
Chemical Abstracts Service Number 223377-06-8
Melting Point Not specified -
Solubility Soluble in dimethylformamide

The compound's significance extends to its role in understanding structure-activity relationships within nitro-containing heterocycles. Research into related compounds, such as those described in medicinal chemistry literature, demonstrates how nitro-substituted pyridine derivatives can exhibit specific biological activities through interactions with DNA and proteins. The mechanistic understanding of these interactions provides valuable insights for designing new compounds with enhanced biological properties.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds. The name systematically describes the molecular structure by identifying the pyridine ring as the parent heterocycle, with substitution patterns specified through numerical locants. The 3-nitro designation indicates the nitro group's position on the pyridine ring, while the 2-pyridinyl component specifies the attachment point for the amino-propanenitrile substituent.

The compound belongs to several important chemical classifications that define its properties and potential applications. Primarily, it represents a pyridine derivative, placing it within the broader category of nitrogen-containing heterocyclic compounds. The presence of the nitro group classifies it as a nitro compound, a functional group class known for diverse reactivity patterns including reduction, substitution, and elimination reactions. Additionally, the nitrile functionality categorizes it as a nitrile compound, specifically an aliphatic nitrile due to the saturated carbon chain connecting the nitrile group to the aromatic system.

From a structural chemistry perspective, the compound exhibits characteristics of both electron-deficient and electron-rich systems. The pyridine ring, particularly when substituted with electron-withdrawing nitro groups, displays electron-deficient character that influences its reactivity toward nucleophilic attack. Conversely, the amino linker provides electron-rich character that can participate in various substitution and coupling reactions. This dual nature contributes to the compound's synthetic versatility and biological activity profile.

The compound's classification extends to its potential pharmaceutical applications, where it may be categorized as a drug intermediate or pharmacophore-containing molecule. Research literature describes similar compounds as building blocks for medicinal chemistry applications, particularly in the development of compounds targeting specific biological pathways. The structural features present in this compound, including the nitro-substituted pyridine ring and the propanenitrile chain, are commonly found in bioactive molecules designed for therapeutic applications.

Industrial classification systems categorize this compound under specific tariff codes and hazard classifications that reflect its chemical properties and potential risks. According to commercial suppliers, the compound falls under tariff code 2933399990, indicating its classification as a heterocyclic compound with nitrogen heteroatoms. Safety classifications identify it as a toxic substance, requiring appropriate handling procedures and storage conditions, typically involving refrigeration at temperatures between 2 and 7 degrees Celsius.

Classification Category Description Reference
Chemical Class Pyridine derivative
Functional Groups Nitro compound, nitrile compound
Heterocycle Type Six-membered nitrogen heterocycle
Pharmaceutical Category Drug intermediate/building block
Tariff Classification 2933399990
Hazard Classification Toxic substance

Properties

IUPAC Name

3-[(3-nitropyridin-2-yl)amino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c9-4-2-6-11-8-7(12(13)14)3-1-5-10-8/h1,3,5H,2,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGWUGWAZWGZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 3-Nitro-2-pyridinyl Amino Moiety

Key Step: Selective Nitration of 3-Aminopyridine

  • The selective nitration of 3-aminopyridine to yield 2-nitro-3-aminopyridine is a critical early step. This is achieved via conversion of 3-aminopyridine to N,N'-di-(3-pyridyl)-urea by reaction with phosgene (COCl₂) or urea (H₂NCONH₂).
  • The nitration of this urea derivative proceeds selectively at the 2-position of the pyridine ring with yields consistently over 90%, avoiding undesired decomposition or substitution in other positions.
  • The reaction is conducted in stages with controlled heating (130°C to 160°C) and nitrogen purging to facilitate crystallization of the di-(3-pyridyl)-urea intermediate.
  • Subsequent hydrolysis under basic conditions (10% NaOH in ethanol at 70°C) liberates the 2-nitro-3-aminopyridine with precipitation and isolation by filtration.
  • This method ensures high regioselectivity and yield for the nitroaminopyridine precursor essential for the target compound synthesis.

Formation of the Amino-Propanenitrile Backbone

Introduction of the Propanenitrile Group

  • The propanenitrile moiety can be introduced by reacting the amino-functionalized pyridine derivative with suitable cyanoacetyl derivatives or via nucleophilic substitution reactions involving cyanide sources.
  • One reported approach involves the reaction of an amino-substituted intermediate with 2-cyanoacetyl derivatives in the presence of a suitable base and solvent system to form the corresponding aminopropanenitrile compound.
  • Bases such as alkali metal hydroxides or alkoxides are typically employed to facilitate nucleophilic attack and condensation reactions.

Coupling and Amination Strategies

  • Coupling of the nitro-substituted pyridine with amino-propanenitrile intermediates is generally performed under conditions promoting nucleophilic aromatic substitution or amide bond formation, depending on the protecting groups and leaving groups involved.
  • The use of phase transfer catalysts and aprotic polar solvents (e.g., propionitrile) has been reported to enhance reaction efficiency and yields in related pyridine derivative syntheses.
  • Trialkylamine bases such as N,N-diisopropyl N-ethylamine and dry inorganic bases like potassium carbonate or sodium hydride are used to maintain reaction conditions conducive to substitution without side reactions.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield/Outcome
Nitration of urea derivative Phosgene or urea, multi-stage heating (130-160°C), N₂ purge Selective nitration at 2-position >90% yield of 2-nitro-3-aminopyridine
Hydrolysis 10% NaOH in ethanol, 70°C Precipitates product for isolation Efficient isolation of nitroaminopyridine
Amination/coupling 2-cyanoacetyl derivatives, alkali base, aprotic solvent Suitable base: alkali hydroxides/alkoxides High conversion to aminopropanenitrile
Phase transfer catalysis NEt₄Br, propionitrile solvent, reflux Enhances substitution efficiency 85% yield in related pyridine derivatives

Summary Table of Preparation Method Components

Preparation Aspect Method/Condition Reference
Selective nitration N,N'-di-(3-pyridyl)-urea intermediate, phosgene/urea, 130-160°C
Hydrolysis to release amine NaOH in ethanol, 70°C
Amination with cyanoacetyl Alkali base (hydroxide/alkoxide), aprotic solvent
Phase transfer catalysis NEt₄Br, propionitrile, reflux
Temperature control for purity Room temperature debenzylation
Alternative catalytic hydration Osmium polyhydride catalyst (research stage)
Reductive nitro-Mannich reaction Hydride source, thiourea catalysis (enantioselective)

Chemical Reactions Analysis

Types of Reactions

3-[(3-Nitro-2-pyridinyl)amino]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3-Nitro-2-pyridinyl)amino]propanenitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Nitro-2-pyridinyl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Key Features
This compound Not Available C₈H₈N₄O₂* 208.18* 3-Nitro-2-pyridinyl Hypothetical; nitro group enhances electrophilicity
3-[(3-Amino-2-pyridinyl)amino]propanenitrile 223377-07-9 C₈H₁₀N₄ 162.19 3-Amino-2-pyridinyl Electron-rich amino group aids nucleophilic reactions
3-[(4-Methylphenyl)amino]propanenitrile 1077-24-3 C₁₀H₁₂N₂ 160.22 4-Methylphenyl Methyl group improves lipophilicity
3-[(2-Phenylethyl)amino]propanenitrile 1488-20-6 C₁₁H₁₄N₂ 174.24 2-Phenylethyl Bulky substituent may hinder reactivity

*Hypothetical values based on structural derivation.

Functional Group Impact on Properties

  • Nitro vs. In contrast, the amino group (NH₂) in CAS 223377-07-9 enhances nucleophilicity, facilitating coupling reactions .
  • Aromatic vs. Aliphatic Substituents : Methylphenyl and phenethyl derivatives exhibit higher lipophilicity, favoring membrane permeability in drug design, whereas pyridinyl derivatives offer π-π stacking interactions for binding to biological targets .

Biological Activity

Overview

3-[(3-Nitro-2-pyridinyl)amino]propanenitrile is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H9N3O2, and it features a pyridine ring substituted with a nitro group and an amino group attached to a propanenitrile chain. The presence of these functional groups is crucial for its biological interactions.

Antiparasitic Activity

Research has indicated that compounds similar to this compound exhibit significant antiparasitic activity. A study focused on a related compound demonstrated that modifications in the structure could enhance potency against Trypanosoma brucei, the causative agent of sleeping sickness. The structure–activity relationship (SAR) analysis highlighted the importance of the nitrile and amino functionalities in enhancing biological activity against this parasite .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. In vitro assays have shown that derivatives with similar scaffolds can inhibit pro-inflammatory cytokines. For example, compounds with a pyridine ring have been linked to reduced expression of NF-kB, a key regulator in inflammatory responses .

The mechanism by which this compound exerts its effects is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cellular signaling pathways, such as PI3K, which is critical for cell survival and proliferation.
  • Receptor Interaction : Binding to receptors or enzymes can modulate their activity, leading to altered cellular responses.

Study 1: Docking Studies and Biological Assessments

A study involving docking simulations has shown that the nitrogen atom in the pyridine ring plays a significant role in binding interactions with target proteins. The compound exhibited varied potency depending on structural modifications, with some derivatives showing enhanced selectivity against HepG2 cancer cells .

Study 2: Anti-inflammatory Activity Evaluation

In another investigation, compounds related to this compound were tested for their ability to inhibit NF-kB activation. Results indicated that certain modifications led to improved anti-inflammatory profiles, suggesting that this compound could be a lead for developing new anti-inflammatory agents .

Data Table: Biological Activity Summary

Activity Compound IC50/EC50 Value Target
AntiparasiticThis compoundEC50 = 53 nMTrypanosoma brucei
Anti-inflammatoryRelated CompoundsIC50 < 50 µMNF-kB, MAPKs

Q & A

Basic Synthesis Strategy

Q: What are the recommended synthetic routes for preparing 3-[(3-Nitro-2-pyridinyl)amino]propanenitrile in laboratory settings? A: A common approach involves nucleophilic substitution or condensation reactions. Reacting 3-nitro-2-aminopyridine with acrylonitrile in acetic acid under heated conditions (e.g., 15 hours) can yield the target compound, analogous to methods used for Propanenitrile,3-[(4-methylphenyl)amino]- (50% yield) . Catalytic systems like piperidine in ethanol at 0–5°C may enhance reaction efficiency, as seen in similar nitrile syntheses .

Basic Purification Techniques

Q: What purification methods are effective for isolating this compound from reaction mixtures? A: Column chromatography using silica gel with ethyl acetate/hexane gradients effectively removes unreacted precursors. Recrystallization from ethanol or acetonitrile improves purity. For complex mixtures, preparative reverse-phase HPLC (e.g., Newcrom R1 column) provides high-resolution separation, as demonstrated for azo-linked propanenitriles .

Advanced Reaction Optimization

Q: How can reaction conditions be optimized to improve the yield and purity of this compound? A: Systematic parameter variation—temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and stoichiometry (1.2:1 acrylonitrile/amine)—is critical. Automated high-throughput screening (HTS) accelerates optimization, as applied in industrial nitrile syntheses . Real-time monitoring via TLC or in situ FTIR minimizes byproducts.

Advanced Analytical Characterization

Q: What advanced analytical techniques are suitable for characterizing this compound? A: High-resolution mass spectrometry (HRMS) and multidimensional NMR (¹H, ¹³C, NOESY) confirm structure. Purity is assessed via reverse-phase HPLC (C18 column, methanol/water gradient, UV detection at 254 nm), adapted from methods for azo derivatives . Thermal stability is evaluated using differential scanning calorimetry (DSC).

Basic Safety and Handling

Q: What safety precautions are essential when handling this compound in the laboratory? A: Use nitrile gloves, chemical goggles, and lab coats. Conduct reactions in a fume hood. For exposure, rinse skin/eyes immediately with water for 15 minutes. Spills require inert absorbents and hazardous waste disposal, per protocols for nitriles .

Advanced Mechanistic Studies

Q: What mechanistic insights explain the reactivity of this compound in nucleophilic reactions? A: The nitro group’s electron-withdrawing effect increases the amino group’s electrophilicity, facilitating nucleophilic attacks. Density functional theory (DFT) models charge distribution, as applied to pyrido[4,3-D]pyrimidines . Kinetic studies under varied pH/temperature elucidate rate-determining steps.

Basic Physicochemical Profiling

Q: How can key physicochemical properties of this compound be determined experimentally? A: Measure logP via shake-flask (octanol/water) for lipophilicity. Boiling point and density are determined via microdistillation and pycnometry, respectively. Refractive index (Abbe refractometer) correlates with polarizability, as shown for 3-O-Tolylaminopropionitrile (logP 2.39, density 1.057 g/cm³) .

Advanced Degradation Pathways

Q: What are the primary degradation pathways of this compound under thermal or photolytic stress? A: Thermogravimetric analysis (TGA) coupled with GC-MS identifies decomposition products (e.g., hydrogen cyanide). Photostability studies (UV 365 nm) reveal nitro group reduction or nitrile hydrolysis. Store in amber vials at ≤−20°C, as advised for light-sensitive nitriles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Nitro-2-pyridinyl)amino]propanenitrile
Reactant of Route 2
Reactant of Route 2
3-[(3-Nitro-2-pyridinyl)amino]propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.